N-{1-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthyl}-N-phenylamine
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Overview
Description
MMV666023 is a compound identified through the Medicines for Malaria Venture’s “Malaria Box” initiative. This initiative aims to discover new antimalarial drugs by screening a library of compounds for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria . MMV666023 has shown promising inhibitory activity against specific enzymes in the parasite, making it a potential candidate for further drug development .
Preparation Methods
Chemical Reactions Analysis
MMV666023 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzimidazole core or the diazonaphthyl group .
Scientific Research Applications
MMV666023 has been extensively studied for its potential as an antimalarial agent . It has shown inhibitory activity against several enzymes in Plasmodium falciparum, including metalloaminopeptidases and deoxyhypusine hydroxylase . These enzymes are crucial for the parasite’s survival and replication, making them attractive targets for drug development. In addition to its antimalarial activity, MMV666023 has also been investigated for its potential to inhibit other enzymes involved in various biological processes, such as aminopeptidases in cancer and inflammatory diseases .
Mechanism of Action
The mechanism of action of MMV666023 involves the inhibition of specific enzymes in Plasmodium falciparum . It acts as a competitive inhibitor of metalloaminopeptidases, binding to the active site of the enzyme and preventing substrate binding . This inhibition disrupts the parasite’s ability to process proteins and peptides, ultimately leading to its death. MMV666023 also inhibits deoxyhypusine hydroxylase, an enzyme involved in the post-translational modification of proteins . This inhibition affects the parasite’s protein synthesis and function, further contributing to its antimalarial activity.
Comparison with Similar Compounds
MMV666023 is similar to other compounds in the Malaria Box library, such as MMV020750 and MMV007591 . These compounds also exhibit inhibitory activity against Plasmodium falciparum enzymes, but they differ in their selectivity and potency. For example, MMV020750 is a better inhibitor of metalloaminopeptidase M17, while MMV666023 shows higher selectivity for metalloaminopeptidase M1 . Additionally, MMV666023 has a unique diazonaphthyl benzimidazole scaffold, which distinguishes it from other inhibitors in the library .
Properties
Molecular Formula |
C30H23N5 |
---|---|
Molecular Weight |
453.5g/mol |
IUPAC Name |
1-[(1-benzylbenzimidazol-2-yl)diazenyl]-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C30H23N5/c1-3-11-22(12-4-1)21-35-28-18-10-9-17-26(28)32-30(35)34-33-29-25-16-8-7-13-23(25)19-20-27(29)31-24-14-5-2-6-15-24/h1-20,31H,21H2 |
InChI Key |
DAEPSCKFIWDJAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=NC4=C(C=CC5=CC=CC=C54)NC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=NC4=C(C=CC5=CC=CC=C54)NC6=CC=CC=C6 |
Origin of Product |
United States |
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